molecular formula C7H6ClFS B6149591 (5-chloro-2-fluorophenyl)methanethiol CAS No. 1510172-41-4

(5-chloro-2-fluorophenyl)methanethiol

Cat. No.: B6149591
CAS No.: 1510172-41-4
M. Wt: 176.6
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Description

(5-Chloro-2-fluorophenyl)methanethiol is a substituted aromatic thiol with the molecular formula C₇H₅ClFS. Its structure consists of a methanethiol (-CH₂SH) group attached to a benzene ring substituted with chlorine at the 5-position and fluorine at the 2-position. This compound is of interest in organic synthesis, agrochemical research, and materials science due to its reactive thiol group and halogenated aromatic system.

Properties

CAS No.

1510172-41-4

Molecular Formula

C7H6ClFS

Molecular Weight

176.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-2-fluorophenyl)methanethiol can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-fluorobenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chloride group with the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-2-fluorophenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of (5-chloro-2-fluorophenyl)methanesulfonic acid.

    Reduction: Formation of (5-chloro-2-fluorophenyl)methyl sulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-chloro-2-fluorophenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-chloro-2-fluorophenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. This compound may also interact with specific enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Methanethiol (CH₃SH)

  • Structure : Simplest thiol, lacking aromatic or halogen substituents.
  • Reactivity: Methanethiol is a key intermediate in the sulfur cycle and is enzymatically oxidized by methanotrophs (e.g., Methylacidiphilum fumariolicum SolV) via the mtoX gene product to H₂S, which is further oxidized .
  • Inhibition Effects: Methanethiol inhibits methane oxidation in methanotrophs at concentrations as low as ~15 µM, requiring detoxification pathways for microbial survival .
  • Environmental Role : Contributes to dimethyl sulfide (DMS) production, influencing atmospheric chemistry and climate via sulfur cycling .

Halogenated Aromatic Thiols

(4-Chlorophenyl)methanethiol
  • Structure : Chlorine substituent at the 4-position of the benzene ring.
  • Applications : Derivatives like metconazole and triticonazole (triazole fungicides) utilize chlorinated aromatic backbones for enhanced stability and bioactivity .
(2-Fluorophenyl)methanethiol
  • Structure : Fluorine substituent at the 2-position.
  • Electronic Effects : Fluorine’s electronegativity may alter the aromatic ring’s electron density, affecting nucleophilic substitution or metal-binding properties of the thiol group.
Polychlorinated Thiols
  • Example: 5-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy)-N-(ethylsulfonyl)-2-nitrobenzamide (halosafen) .
  • Functional Groups : Incorporation of nitro and sulfonyl groups increases herbicidal activity, suggesting that similar modifications in (5-chloro-2-fluorophenyl)methanethiol could yield agrochemical applications.

Comparative Table: Key Properties

Compound Substituents Key Features Biological/Environmental Role
Methanethiol None Volatile, inhibits methane oxidation in methanotrophs Sulfur cycle intermediate
(5-Cl-2-F-Ph)methanethiol 5-Cl, 2-F Potential agrochemical precursor (speculative) Not reported in provided evidence
(4-Cl-Ph)methanethiol 4-Cl Backbone for triazole fungicides (e.g., metconazole) Antifungal activity
Halosafen 2-Cl, 6-F, CF₃, NO₂ Herbicidal activity via sulfonyl and nitro groups Weed control

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